molecular formula C15H34I2N2O B14511565 Piperidinium, 1-(2-(2-(diethylmethylammonio)ethoxy)ethyl)-1-methyl-, diiodide CAS No. 63915-79-7

Piperidinium, 1-(2-(2-(diethylmethylammonio)ethoxy)ethyl)-1-methyl-, diiodide

Cat. No.: B14511565
CAS No.: 63915-79-7
M. Wt: 512.25 g/mol
InChI Key: CWVGVPZANOTPDH-UHFFFAOYSA-L
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Description

Piperidinium, 1-(2-(2-(diethylmethylammonio)ethoxy)ethyl)-1-methyl-, diiodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by its piperidinium core, which is functionalized with various substituents, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of Piperidinium, 1-(2-(2-(diethylmethylammonio)ethoxy)ethyl)-1-methyl-, diiodide typically involves a multi-step process. One common method involves the reaction of piperidine with an alkyl iodide in the presence of a base to form the quaternary ammonium salt. This reaction is usually carried out under mild conditions to ensure high yield and purity of the product . Industrial production methods often involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Piperidinium, 1-(2-(2-(diethylmethylammonio)ethoxy)ethyl)-1-methyl-, diiodide undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Piperidinium, 1-(2-(2-(diethylmethylammonio)ethoxy)ethyl)-1-methyl-, diiodide can be compared with other quaternary ammonium compounds such as:

The unique structure of this compound, particularly the presence of the piperidinium core, provides it with distinct chemical and biological properties that make it suitable for a wide range of applications.

Properties

CAS No.

63915-79-7

Molecular Formula

C15H34I2N2O

Molecular Weight

512.25 g/mol

IUPAC Name

diethyl-methyl-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethyl]azanium;diiodide

InChI

InChI=1S/C15H34N2O.2HI/c1-5-16(3,6-2)12-14-18-15-13-17(4)10-8-7-9-11-17;;/h5-15H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

CWVGVPZANOTPDH-UHFFFAOYSA-L

Canonical SMILES

CC[N+](C)(CC)CCOCC[N+]1(CCCCC1)C.[I-].[I-]

Origin of Product

United States

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